4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
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Overview
Description
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxymethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene typically involves the protection of hydroxyl groups using methoxymethyl (MOM) chloride. For instance, 2-bromo-4-fluorophenol can be treated with potassium carbonate and MOM chloride in dry acetone to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar protection and substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 4-fluoro-1-(methoxymethoxy)-2-methylbenzoic acid .
Scientific Research Applications
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene involves its ability to undergo substitution reactions. The fluorine and methoxymethoxy groups can be replaced with other functional groups, introducing specific chemical properties into the resulting compounds. This makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-methoxy-2-nitrobenzene: Similar in structure but contains a nitro group instead of a methoxymethoxy group.
2-Fluoro-4-methoxy-1-nitrobenzene: Similar but with different positions of the fluorine and methoxy groups.
4-Fluoro-1-(methoxymethoxy)-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a methyl group.
Uniqueness
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is unique due to the presence of the methoxymethoxy group, which provides distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-fluoro-1-(methoxymethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAWNAZGLIYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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